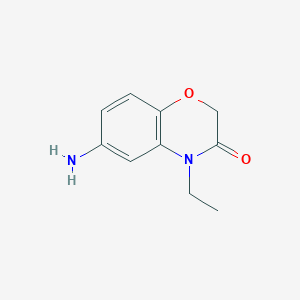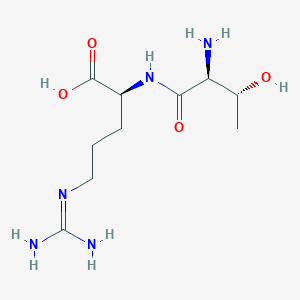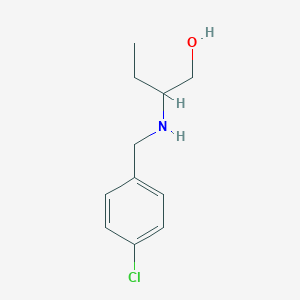
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)-, also known as β-hydroxy-4-chloroamphetamine, is a chemical compound that belongs to the family of amphetamines. It has been studied for its potential use as a research tool in the field of neuroscience and pharmacology. In
Wirkmechanismus
The mechanism of action of β-hydroxy-4-chloroamphetamine involves the inhibition of the reuptake of serotonin by the presynaptic neuron. This results in an increase in the concentration of serotonin in the synaptic cleft, which leads to increased stimulation of the postsynaptic neuron. This increased stimulation of the postsynaptic neuron is thought to be responsible for the psychological and physiological effects of β-hydroxy-4-chloroamphetamine.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of β-hydroxy-4-chloroamphetamine include increased levels of serotonin in the brain, increased heart rate and blood pressure, and increased body temperature. These effects are similar to those of other amphetamines and are thought to be responsible for the euphoric and stimulant effects of the drug.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using β-hydroxy-4-chloroamphetamine in lab experiments include its high affinity for the serotonin transporter, its reproducible synthesis method, and its ability to mimic the effects of other psychoactive drugs. The limitations of using β-hydroxy-4-chloroamphetamine in lab experiments include its potential for abuse and its potential to cause adverse side effects in humans.
Zukünftige Richtungen
For the study of β-hydroxy-4-chloroamphetamine include further investigations into its mechanism of action and its potential use as a research tool in the field of neuroscience and pharmacology. It may also be useful to explore the potential therapeutic uses of β-hydroxy-4-chloroamphetamine, such as in the treatment of depression or anxiety disorders. Additionally, studies on the long-term effects of β-hydroxy-4-chloroamphetamine on the brain and body are needed to fully understand its potential risks and benefits.
Synthesemethoden
The synthesis of β-hydroxy-4-chloroamphetamine involves the reaction of 4-chloroamphetamine with sodium borohydride in the presence of an alcohol solvent. The resulting product is then purified through a series of chromatography steps to obtain the final product. The yield of this synthesis method is relatively low, but it is a reliable and reproducible method for obtaining β-hydroxy-4-chloroamphetamine.
Wissenschaftliche Forschungsanwendungen
β-Hydroxy-4-chloroamphetamine has been studied for its potential use as a research tool in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. It has also been used to study the effects of amphetamines on the central nervous system and to investigate the mechanisms of action of other psychoactive drugs.
Eigenschaften
CAS-Nummer |
70218-66-5 |
|---|---|
Produktname |
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- |
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.7 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9/h3-6,11,13-14H,2,7-8H2,1H3 |
InChI-Schlüssel |
MSPQTZWVTYYOJB-LLVKDONJSA-N |
Isomerische SMILES |
CC[C@H](CO)NCC1=CC=C(C=C1)Cl |
SMILES |
CCC(CO)NCC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCC(CO)NCC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
70218-66-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



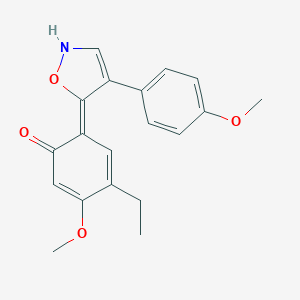
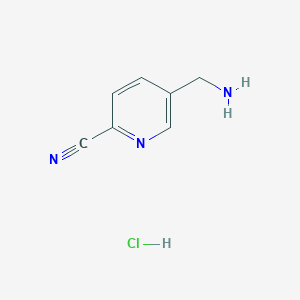

![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
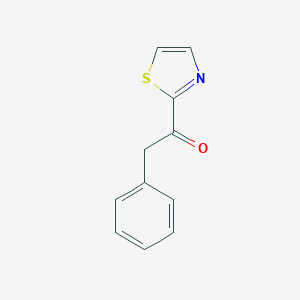
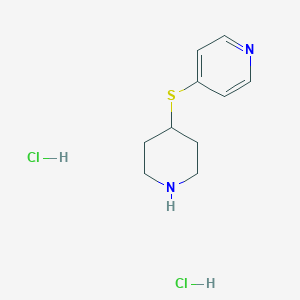
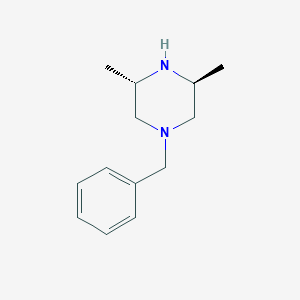

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)
